Receptor Binding Profile: Imidazoline I-2 (Ki = 3440 nM) and Alpha-2 Adrenergic (Ki = 14700 nM) Affinities Distinguish Indole-3-methanamine from Serotonergic Tryptamines
Indole-3-methanamine exhibits measurable binding affinity at the rat imidazoline I-2 receptor with a Ki value of 3440 nM, and at the rat alpha-2 adrenergic receptor with a Ki value of 14700 nM [1]. In contrast, the closest structural comparator tryptamine (C3 aminoethyl side chain) and 5-methoxytryptamine (C3 aminoethyl plus 5-methoxy) are primarily characterized as serotonin (5-HT) receptor agonists with reported activities at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 subtypes [2]. A library of indole-3-methanamine derivatives evaluated for 5-HT4 receptor affinity demonstrated that compound I-o was only 5-fold less potent than the agonists serotonin and 5-methoxytryptamine, confirming that the 3-aminomethylindole scaffold retains serotonergic activity while exhibiting a unique I-2/alpha-2 binding signature absent in ethylamine-bearing tryptamines [3].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Imidazoline I-2: Ki = 3440 nM; Alpha-2 adrenergic: Ki = 14700 nM |
| Comparator Or Baseline | Tryptamine and 5-Methoxytryptamine: 5-HT receptor agonists (no reported I-2/alpha-2 affinity) |
| Quantified Difference | Target compound shows I-2 binding 4.3-fold higher affinity than alpha-2 binding |
| Conditions | Rat brain membrane preparations; radioligand displacement assays (TargetMol/ChEMBL data) |
Why This Matters
Researchers studying imidazoline I-2 receptor pharmacology or alpha-2 adrenergic modulation should select Indole-3-methanamine rather than tryptamine, which lacks this binding profile.
- [1] TargetMol. Indole-3-methanamine (T19373) Technical Datasheet. CAS 22259-53-6. View Source
- [2] Wikipedia. 5-Methoxytryptamine. Accessed 2026. View Source
- [3] Hanna-Elias A, Manallack DT, Berque-Bestel I, Irving HR, Coupar IM, Iskander MN. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. Eur J Med Chem. 2009;44(5):1921-1927. View Source
